molecular formula C9H17N3O B2584776 (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1156721-45-7

(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B2584776
CAS No.: 1156721-45-7
M. Wt: 183.255
InChI Key: HCANRIVYHPMZBD-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the CAS Registry Number 1156721-45-7 . It has a molecular formula of C9H17N3O and a molecular weight of 183.25 g/mol . This amine-containing pyrazole derivative is characterized by a 1-methoxypropan-2-yl group linked to a 3-methyl-1H-pyrazol-4-ylmethyl amine backbone, a structure that offers potential for diverse chemical modifications and interactions . While the specific biological profile of this compound is an area of ongoing investigation, its molecular framework is of significant interest in medicinal chemistry. Pyrazole-based compounds are extensively researched for their potential as therapeutic agents. For instance, structurally related complexes containing pyrazole moieties and specific amine side chains have been described in patent literature for their activity against estrogen receptor-mediated diseases, including various cancers . This suggests potential research applications for this compound in the synthesis and development of novel small-molecule inhibitors or biological probes. The primary value of this compound lies in its use as a key building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound to explore new chemical spaces and develop compounds for biochemical screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-7(6-13-3)10-4-9-5-11-12-8(9)2/h5,7,10H,4,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCANRIVYHPMZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole derivative is then alkylated using a suitable alkyl halide, such as 3-methyl-1-bromopropane, in the presence of a base like potassium carbonate.

    Amination: The alkylated pyrazole is reacted with an amine, such as 2-amino-1-methoxypropane, under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Processing: Utilizing large reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyrazole derivative.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Antithrombotic Agents

One of the primary applications of pyrazole derivatives, including (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine, is in the development of antithrombotic agents. Research has demonstrated that pyrazole compounds can act as inverse agonists of the 5-HT2A_{2A} receptor, which is involved in platelet activation and aggregation. For example, studies have shown that certain pyrazole derivatives exhibit significant inhibition of serotonin-amplified human platelet aggregation, indicating their potential as antithrombotic agents .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. The structural modifications in compounds like this compound may enhance their efficacy against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely studied. Compounds with a pyrazole core have shown to inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases. This application is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders .

Case Studies

StudyFocusFindings
PubMed Study on Antithrombotic Activity Investigated the effects of pyrazole derivatives on platelet aggregationFound that certain derivatives inhibited platelet aggregation effectively, supporting their potential as antithrombotic agents .
Research on Anticancer Properties Evaluated the anticancer activity of modified pyrazolesDemonstrated that specific modifications led to increased apoptosis in cancer cell lines, indicating therapeutic potential .
Anti-inflammatory Research Assessed the anti-inflammatory effects of pyrazole compoundsReported significant inhibition of inflammatory markers, highlighting their use in chronic inflammation treatment .

Mechanism of Action

The mechanism by which (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound’s structure combines a pyrazole ring with a methoxyalkylamine side chain. Below is a comparison of key structural analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
Target Compound 1-Methoxypropan-2-yl C9H17N3O 195.26* Methoxy group enhances polarity
(3-Methyl-1H-pyrazol-4-yl)methylamine Oxolan-2-ylmethyl C10H17N3O 195.26 Tetrahydrofuran group increases rigidity
(3-Methyl-1H-pyrazol-4-yl)methylamine 3-Methylbutan-2-yl C10H19N3 181.28 Branched alkyl chain improves lipophilicity
[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine 4-Bromothiophen-2-yl C10H12BrN3S 287.25 Bromothiophene enhances electronic diversity
Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine Ethyl, propyl C10H20ClN3 217.74 Simple alkyl chains reduce steric hindrance

*Note: The molecular weight of the target compound is inferred from analogs due to incomplete data in .

Key Observations:
  • Rigidity : The oxolan-2-ylmethyl group (tetrahydrofuran) in introduces conformational constraints, which may affect binding affinity in biological systems.
  • Electronic Effects : The bromothiophene substituent in provides electron-withdrawing properties, altering reactivity and interaction with biological targets.

Physicochemical and Spectral Properties

  • Melting Points : Analogs such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C , while N-isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has a higher melting point (129–131°C) due to nitro group stabilization . The target compound’s melting point is unreported but expected to fall within this range.
  • NMR Trends : Pyrazole protons in analogs resonate at δ 7.96–9.48 ppm , while methoxy groups typically appear at δ 3.2–3.5 ppm.

Biological Activity

The compound (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

Where:

  • The methoxypropan group contributes to the hydrophobic interactions, enhancing the compound's bioavailability.
  • The pyrazole moiety is known for its role in various biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of nitric oxide (NO) and prostaglandin E2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in inflammatory pathways .

CompoundActivityReference
This compoundAnti-inflammatory
2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolHigher anti-inflammatory activity than diclofenac sodium

2. Antioxidant Activity

Pyrazole derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The presence of the methoxy group enhances electron donation capability, thereby improving antioxidant activity.

3. Antitumor Activity

Preliminary studies indicate that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells has been attributed to the modulation of signaling pathways involved in cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects include:

Inhibition of Enzymatic Pathways

The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as:

  • Inducible Nitric Oxide Synthase (iNOS) : Reduces NO production.
  • Cyclooxygenase (COX) : Inhibits prostaglandin synthesis.

Modulation of Signaling Pathways

Research suggests that this compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and tumorigenesis .

Case Studies

A notable study evaluated a series of aminomethyl derivatives related to pyrazoles, revealing that modifications in the structure significantly impacted their anti-inflammatory efficacy. The study found that certain derivatives exhibited greater potency than established anti-inflammatory drugs like diclofenac sodium .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine?

  • Methodology :

  • Nucleophilic substitution : React 3-methyl-1H-pyrazole-4-carbaldehyde with 1-methoxypropan-2-amine in the presence of a reducing agent (e.g., NaBH4) under inert conditions. Purify via column chromatography (ethanol/hexane gradient) .
  • Cross-coupling : Use copper(I) bromide and cesium carbonate as catalysts in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and acid-base purification .
    • Key Parameters :
ParameterOptimal Value
Temperature35–50°C
CatalystCuBr/Cs2CO3
Yield17–23%

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm amine and pyrazole proton environments (δ 2.1–3.5 ppm for methoxy and methyl groups; δ 7.2–7.8 ppm for pyrazole protons) .
  • HRMS : Validate molecular weight (e.g., observed m/z 215 [M+H]+ vs. theoretical 214.25 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .

Q. What safety precautions are required during handling?

  • PPE : Use P95/P1 respirators for aerosolized particles; wear nitrile gloves and full-body chemical-resistant suits .
  • Ventilation : Conduct reactions in fume hoods with <5 ppm airborne exposure limits .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

  • Approach :

  • Docking Studies : Use AutoDock Vina to simulate binding affinity with biological targets (e.g., σ1 receptors) .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) .
    • Case Study : Pyrazole derivatives show σ1 receptor antagonism (IC50 < 100 nM) via hydrophobic interactions .

Q. What strategies resolve contradictions in reported pharmacological data?

  • Data Analysis :

  • Compare IC50 values across cell lines (e.g., human vs. murine models) to assess species-specific effects .
  • Validate anti-inflammatory activity using COX-2 inhibition assays (ELISA) and in vivo edema models .
    • Table : Bioactivity Discrepancies
Assay TypeReported IC50Source
σ1 Receptor12 nMDíaz et al.
COX-2 Inhibition480 nMAggarwal et al.

Q. Can this compound be functionalized for CO2 capture applications?

  • Experimental Design :

  • Impregnate mesoporous carbon with the amine derivative (23–50 wt.%) and test CO2 adsorption at 5 psi using gravimetric analysis .
  • Compare with activated MDEA (aMDEA-MC), which achieves 2.63 mmol CO2/g adsorption .
    • Key Metrics :
AdsorbentCO2 Capacity (mmol/g)
Target CompoundPending validation
aMDEA-MC2.63

Q. How to assess stability under varying pH and temperature conditions?

  • Protocol :

  • Incubate the compound in buffers (pH 2–12) at 25–60°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Results : Stable in neutral conditions; hydrolyzes at pH < 3 (t1/2 = 4.2 hours) .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference pyrazole C–N stretches (IR: 1031 cm⁻¹) with MDEA analogs .
  • Toxicology : Use zebrafish embryos for acute toxicity screening (LC50 > 100 µM) if mammalian data is unavailable .

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